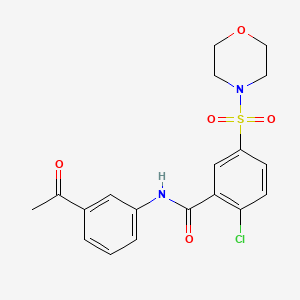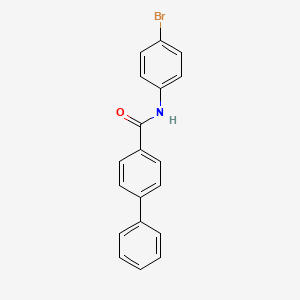
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate
Overview
Description
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This compound has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes.
Mechanism of Action
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate selectively binds to the P2Y1 receptor and inhibits its activation by extracellular adenosine diphosphate (ADP). The P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes, such as platelet aggregation, smooth muscle contraction, and neurotransmitter release. By inhibiting the activation of the P2Y1 receptor, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate can modulate these processes.
Biochemical and Physiological Effects
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has been shown to have various biochemical and physiological effects in different experimental systems. For example, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate can inhibit platelet aggregation and reduce thrombus formation in vitro and in vivo. 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate can also reduce ischemia-reperfusion injury in different organs, such as the heart, brain, and kidney. In the central nervous system, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate can modulate pain perception, anxiety, and memory.
Advantages and Limitations for Lab Experiments
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has several advantages for lab experiments. First, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate is a selective antagonist of the P2Y1 receptor, which allows researchers to investigate the specific role of this receptor in different physiological and pathological processes. Second, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has been extensively studied and characterized in different experimental systems, which provides a solid foundation for further research. However, there are also some limitations of using 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate in lab experiments. For example, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has a relatively low solubility in water, which can limit its use in some experimental systems. In addition, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has a short half-life in vivo, which can affect its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for research on 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate. First, more studies are needed to investigate the role of P2Y1 receptors in different physiological and pathological processes, such as inflammation, cancer, and neurodegenerative diseases. Second, new synthetic methods for 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate and related compounds should be developed to improve their solubility, stability, and pharmacokinetics. Third, new experimental systems, such as genetically modified animals and organ-on-a-chip models, should be used to investigate the in vivo effects of 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate. Finally, new therapeutic applications of 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate and related compounds should be explored, such as the treatment of thrombotic disorders, pain, and anxiety.
Conclusion
In conclusion, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate is a selective antagonist of the P2Y1 receptor that has been widely used in scientific research to investigate the role of this receptor in various physiological and pathological processes. 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has several advantages for lab experiments, including its selectivity, well-characterized pharmacology, and established experimental systems. However, there are also some limitations of using 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate, such as its low solubility and short half-life. Future research on 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate should focus on investigating the role of P2Y1 receptors in different systems, developing new synthetic methods and experimental systems, and exploring new therapeutic applications.
Scientific Research Applications
3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological and pathological processes. For example, 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has been used to study the role of P2Y1 receptors in platelet aggregation, thrombosis, and ischemia-reperfusion injury. 3,4-dimethylphenyl 3-(4-morpholinylsulfonyl)benzoate has also been used to investigate the role of P2Y1 receptors in the central nervous system, including pain perception, anxiety, and memory.
properties
IUPAC Name |
(3,4-dimethylphenyl) 3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-14-6-7-17(12-15(14)2)25-19(21)16-4-3-5-18(13-16)26(22,23)20-8-10-24-11-9-20/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVJNQHYTRJGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl 3-(morpholine-4-sulfonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-bromobenzoic acid](/img/structure/B3447484.png)
![3-[(cyclohexylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B3447491.png)
![4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3447498.png)

![3-[(3-{[(2-methoxyphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3447508.png)


![ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3447529.png)

![3-[(3-{[(3-acetylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3447548.png)
![3-{[(4-iodophenyl)amino]sulfonyl}-4-methyl-N-phenylbenzamide](/img/structure/B3447558.png)
![3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3447578.png)

![2-[(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-phenylacetamide](/img/structure/B3447589.png)